molecular formula C17H13F3N2O3 B2611905 3,4-difluoro-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide CAS No. 954642-68-3

3,4-difluoro-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide

Cat. No.: B2611905
CAS No.: 954642-68-3
M. Wt: 350.297
InChI Key: MKVHBPQQEXPVMG-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide is a synthetic organic compound characterized by the presence of multiple fluorine atoms and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide typically involves multiple steps, including the formation of the oxazolidinone ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Fluorine Atoms: Fluorination reactions are carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling Reactions: The final step involves coupling the fluorinated oxazolidinone with a benzamide derivative under conditions that may include the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-Difluoro-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzamide: Lacks the oxazolidinone ring but shares the difluorobenzamide structure.

    4-Fluorophenylbenzamide: Contains a single fluorine atom and a benzamide group.

    Oxazolidinone Derivatives: Compounds with similar oxazolidinone rings but different substituents.

Uniqueness

3,4-Difluoro-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide is unique due to the combination of multiple fluorine atoms and the oxazolidinone ring, which can confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-difluoro-N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3/c18-11-2-4-12(5-3-11)22-9-13(25-17(22)24)8-21-16(23)10-1-6-14(19)15(20)7-10/h1-7,13H,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVHBPQQEXPVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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